molecular formula C52H82N16O13S B15140504 Phyllomedusin CAS No. 26145-48-2

Phyllomedusin

Cat. No.: B15140504
CAS No.: 26145-48-2
M. Wt: 1171.4 g/mol
InChI Key: GGIXGYYACCFXOQ-GUXVTFBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phyllomedusin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Phyllomedusin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phyllomedusin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in smooth muscle contraction and neurotransmission.

    Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

Phyllomedusin exerts its effects by binding to neurokinin 1 (NK1) receptors, which are part of the tachykinin receptor family. This binding leads to the activation of intracellular signaling pathways that result in smooth muscle contraction and vasodilation. The peptide also stimulates the release of other neurotransmitters and bioactive molecules, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Phyllomedusin is unique among tachykinins due to its specific amino acid sequence and potent effects on smooth muscle. Similar compounds include:

    Phyllokinin: Another peptide from Phyllomedusa bicolor with bradykinin-like effects.

    Sauvagine: A peptide with corticotropin-releasing factor-like activity.

    Deltorphins and Dermorphins: Opioid peptides with analgesic properties .

This compound stands out for its strong emetic and purgative effects, which are not as pronounced in the other peptides mentioned .

Properties

CAS No.

26145-48-2

Molecular Formula

C52H82N16O13S

Molecular Weight

1171.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide

InChI

InChI=1S/C52H82N16O13S/c1-6-28(4)42(50(80)59-26-41(72)61-33(22-27(2)3)46(76)62-30(43(55)73)18-21-82-5)67-48(78)34(23-29-12-8-7-9-13-29)64-44(74)31(14-10-19-58-52(56)57)63-47(77)35(24-38(53)69)65-49(79)37-15-11-20-68(37)51(81)36(25-39(54)70)66-45(75)32-16-17-40(71)60-32/h7-9,12-13,27-28,30-37,42H,6,10-11,14-26H2,1-5H3,(H2,53,69)(H2,54,70)(H2,55,73)(H,59,80)(H,60,71)(H,61,72)(H,62,76)(H,63,77)(H,64,74)(H,65,79)(H,66,75)(H,67,78)(H4,56,57,58)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,42-/m0/s1

InChI Key

GGIXGYYACCFXOQ-GUXVTFBTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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